REACTION_SMILES
|
[CH2:17]([Cl:18])[Cl:19].[CH:1]1([C:8](=[O:9])[OH:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]1.[Cl:11][C:12]([C:13]([Cl:14])=[O:15])=[O:16]>>[CH:1]1([C:8](=[O:9])[OH:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]1.[Cl-:11]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C1CCCCCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)C(=O)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)C1CCCCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |